5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-8-3-5(10)2-6-4-7(9(11)14)12-13(6)8/h2-4H,1H3,(H2,11,14) |
InChI Key |
JFONBOGXVHVXHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC(=NN21)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The starting material, pyrazolo[1,5-a]pyridine, undergoes bromination to introduce the bromo group at the 5-position.
Methoxylation: The brominated compound is then subjected to methoxylation to introduce the methoxy group at the 7-position.
Carboxamidation: Finally, the carboxamide group is introduced at the 2-position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activities, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound may have applications in the development of new therapeutic agents.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- The pyrazolo[1,5-a]pyridine core (target compound) differs from pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) in ring structure, leading to altered aromaticity and electronic properties.
- Bromine at position 5 (target) vs. position 7 () impacts steric and electronic effects, influencing reactivity and binding interactions.
- Methoxy and carboxamide groups enhance solubility compared to polyfluoroalkyl or ethyl substituents in related compounds .
Comparison :
- The target compound’s synthesis likely follows cyclization methods similar to and , but bromination and methoxylation steps require specialized conditions.
- Pyrazolo[1,5-a]pyrimidines (e.g., ) are synthesized via regioselective cyclization, whereas pyrazolo[1,5-a]pyridine derivatives may involve halogenation post-cyclization .
Physicochemical Properties
Table 3: Physical and Spectral Data
Analysis :
Table 4: Reported Bioactivities of Analogous Compounds
Inference for Target Compound :
- The bromine and methoxy groups may enhance membrane permeability and target binding compared to polyfluoroalkyl or ethyl derivatives .
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step heterocyclic condensation , starting from pyrazole or pyridine precursors. A standard approach includes:
- Step 1 : Bromination of pyrazolo[1,5-a]pyridine intermediates using N-bromosuccinimide (NBS) in DMF at 80°C to introduce the bromine atom .
- Step 2 : Methoxylation via nucleophilic substitution (e.g., using NaOMe in methanol under reflux) to install the 7-methoxy group .
- Step 3 : Carboxamide formation through coupling reactions, such as activating the carboxylic acid intermediate with bis(pentafluorophenyl) carbonate (BPC) and reacting with ammonia or amines .
Key considerations : Temperature control during cyclization (80°C optimal for minimal byproducts) and solvent choice (pyridine or DMF enhances reactivity) . Yields typically range from 55% to 87% after chromatographic purification .
Q. What spectroscopic methods are critical for confirming the structure of this compound, and how should data discrepancies be resolved?
- 1H/13C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; bromine-induced deshielding of adjacent protons) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1670–1690 cm⁻¹) and N-H bending (~3270 cm⁻¹) .
- HRMS : Validate molecular weight (theoretical: ~310.04 g/mol) with <2 ppm error .
Discrepancy resolution : If NMR signals conflict with predicted splitting (e.g., unexpected coupling due to rotational isomerism), use variable-temperature NMR or compare with analogs in PubChem .
Q. What purification strategies are effective for isolating high-purity (>98%) this compound?
- Recrystallization : Use DMF/ethanol mixtures (1:3 v/v) to remove unreacted brominated precursors .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for carboxamide isolation, monitoring fractions via TLC (Rf ~0.4) .
- HPLC : For trace impurities, use a C18 column with acetonitrile/water (70:30) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during bromination or methoxylation?
- Bromination : Replace NBS with CuBr₂ in acetic acid to reduce over-bromination. Lower temperatures (50°C) and shorter reaction times (2–4 hrs) improve selectivity .
- Methoxylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic systems (water/dichloromethane) .
- Byproduct analysis : Monitor reaction progress via LC-MS to detect intermediates like de-brominated or demethylated species .
Q. How should researchers address contradictory data between computational predictions and experimental spectroscopic results?
- Case example : If DFT-predicted NMR chemical shifts deviate from observed values (e.g., pyrazole ring protons), reassess the computational model’s solvent parameters or consider dynamic effects like tautomerism .
- Validation : Cross-reference with crystallographic data (if available) or synthesize a deuterated analog to confirm proton assignments .
Q. What methodologies are recommended for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?
- Enzyme assays : Test inhibition of kinases or proteases (e.g., cathepsins) using fluorogenic substrates. For cathepsin B, measure IC₅₀ via fluorescence quenching at λex/λem = 360/460 nm .
- Docking studies : Use AutoDock Vina to model interactions between the carboxamide group and enzyme active sites. Validate with mutagenesis (e.g., replacing catalytic cysteine residues) .
- SAR analysis : Modify the methoxy or bromine substituents and compare inhibitory activity to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
